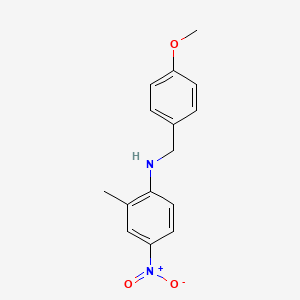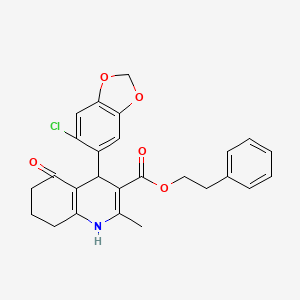
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AG1478, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in cell proliferation, differentiation, and survival.
Wirkmechanismus
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and survival. This compound is highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. This compound has been shown to enhance the differentiation and survival of neurons, as well as to modulate synaptic plasticity. It also regulates the production of cytokines and chemokines by immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which allows researchers to study the specific role of this receptor in cellular processes. It is also a potent inhibitor, which allows for the use of lower concentrations and reduces the potential for off-target effects. However, this compound has some limitations as well. It is a synthetic compound, which may limit its use in certain experimental systems. It is also relatively expensive, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective inhibitors of EGFR. Another area is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy in cancer treatment. Finally, the use of this compound in animal models may provide further insight into its potential therapeutic applications.
Synthesemethoden
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process. The first step involves the reaction of N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)glycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research to study the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been used to study the role of EGFR in neuronal development and synaptic plasticity, as well as in the regulation of immune responses.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-12-20-19(22)14-21(27(23,24)16-8-6-5-7-9-16)17-13-15(25-2)10-11-18(17)26-3/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSBYOOZUXDEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5082616.png)

![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5082626.png)
![5'-(4-bromophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5082628.png)
![1-ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5082629.png)
![1-[(acetylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5082631.png)


![2-amino-5-[(4-nitrophenyl)thio]-6-phenyl-4-(3-pyridinyl)-4H-pyran-3-carbonitrile](/img/structure/B5082650.png)
![(2-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5082658.png)
![N-{1-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5082670.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5082677.png)

![2-phenyl-4-[4-(4-pyridinylmethyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5082695.png)
